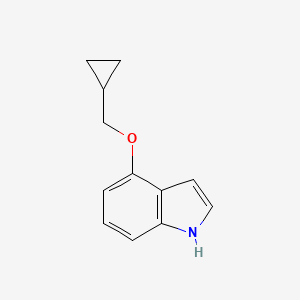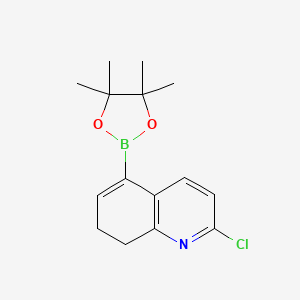
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8-dihydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-7,8-dihydro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Quinoline is a heterocyclic compound that features a quinoline core structure substituted with a chloro group and a boronate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-7,8-dihydro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Quinoline typically involves the reaction of a quinoline derivative with a boronate ester. One common method involves the use of bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is carried out in an organic solvent like xylene under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-7,8-dihydro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Quinoline can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Coupling Reactions: The boronate ester can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium acetate, used to facilitate the reaction.
Solvents: Organic solvents like xylene are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
Applications De Recherche Scientifique
2-chloro-7,8-dihydro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Quinoline has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Could be used in the synthesis of novel materials with specific properties.
Mécanisme D'action
The mechanism of action for this compound is not well-documented. its reactivity can be attributed to the presence of the boronate ester and chloro groups, which can participate in various chemical reactions. The molecular targets and pathways involved would depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-pyridine
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanol
Uniqueness
What sets 2-chloro-7,8-dihydro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Quinoline apart is its quinoline core structure, which is not present in the similar compounds listed above. This unique structure can impart different chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C15H19BClNO2 |
|---|---|
Poids moléculaire |
291.6 g/mol |
Nom IUPAC |
2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8-dihydroquinoline |
InChI |
InChI=1S/C15H19BClNO2/c1-14(2)15(3,4)20-16(19-14)11-6-5-7-12-10(11)8-9-13(17)18-12/h6,8-9H,5,7H2,1-4H3 |
Clé InChI |
FXZORYFGXMXZJR-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CCCC3=C2C=CC(=N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7-Bis(4-chlorophenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B13919114.png)
![(2R)-2-[Ethyl(methyl)amino]propan-1-OL](/img/structure/B13919122.png)
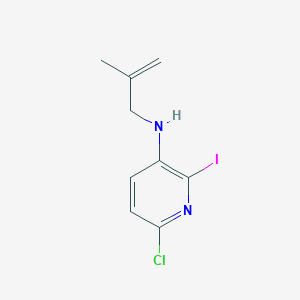
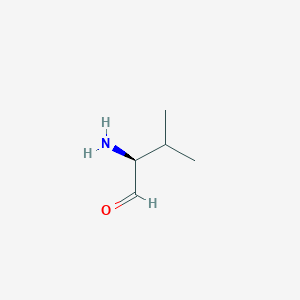
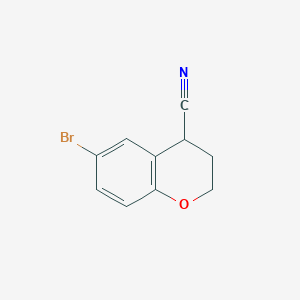
![7-(((4-Methylbenzyl)oxy)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13919174.png)

![5,6-Dichloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13919187.png)
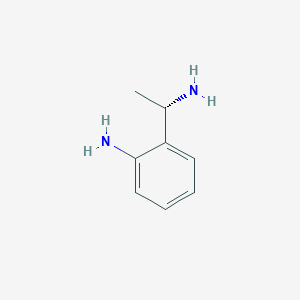
![6-bromo-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B13919205.png)
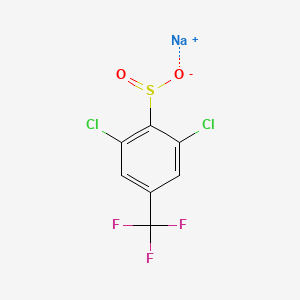
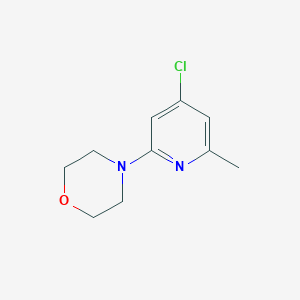
![2-fluoro-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B13919224.png)
